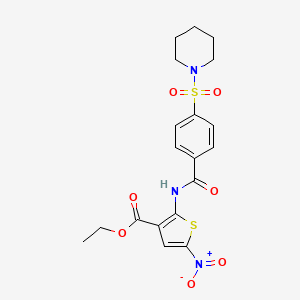

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-nitro-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7S2/c1-2-29-19(24)15-12-16(22(25)26)30-18(15)20-17(23)13-6-8-14(9-7-13)31(27,28)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEYFCYGXVFGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Formation of the Carboxylate Ester: The thiophene-3-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to form the piperidin-1-ylsulfonyl group.

Amidation: The sulfonylated piperidine is then reacted with 4-aminobenzoic acid to form the benzamido linkage.

Coupling Reaction: Finally, the benzamido derivative is coupled with the nitrated thiophene ester under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.

Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Reduction: Tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Coupling: Palladium catalysts with boronic acids or esters.

Major Products Formed

Amino Derivatives: From reduction of the nitro group.

Carboxylic Acids: From hydrolysis of the ester group.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors due to its diverse functional groups.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the interactions of sulfonyl and nitro groups with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can form strong interactions with protein targets.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound is structurally distinct from related thiophene derivatives in the following ways:

Key Observations :

- The nitro group in the target compound differentiates it from amino- or acetyl-substituted analogs (e.g., compounds 12, 5, I), likely increasing electrophilicity and thermal stability.

- The piperidin-1-ylsulfonyl group introduces greater steric hindrance and polarity compared to dihydroperimidinyl (compound 12) or simple benzamido groups.

Physical Properties

Key Observations :

Biological Activity

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a nitro group and a piperidine moiety linked via a sulfonamide group. Its chemical formula is . The presence of the nitro group is often associated with enhanced biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit considerable antimicrobial properties. For instance, compounds similar to Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | 6.25 | Staphylococcus aureus |

| Similar Thiophene Derivative | 3.12 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents against resistant strains.

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have indicated that certain piperidine derivatives possess selective cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells. For example, compounds structurally related to Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate have been shown to induce apoptosis in glioma cells through multiple mechanisms, including:

- Inhibition of cell proliferation

- Induction of necroptosis

- Activation of apoptotic pathways

The biological activity of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The nitro group likely plays a crucial role in generating reactive nitrogen species (RNS), which can damage cellular components such as DNA and proteins, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study published in ACS Omega evaluated various thiophene derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Research : In another study focusing on piperidine derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. The findings suggest that Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. The nitro group deshields adjacent protons (δ ~8.5 ppm), while the piperidinylsulfonyl group shows distinct methylene signals (δ ~3.0-3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL (via SHELX suite) to determine bond lengths/angles, confirming the spatial arrangement of the nitro and sulfonyl groups .

What strategies are recommended for analyzing conflicting biological activity data in structurally similar thiophene derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace nitro with cyano or piperidine with morpholine) and compare bioassay results .

- Targeted Assays : Test against specific enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to isolate mechanisms .

- Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and nitro group’s electron-withdrawing effects .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

- ADMET Prediction : SwissADME or pkCSM to evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .

What experimental approaches validate the compound’s potential as an enzyme inhibitor?

Advanced Research Question

Enzyme Kinetics : Measure IC₅₀ via fluorometric assays (e.g., NADH depletion for dehydrogenases) .

Competitive Binding : Use Lineweaver-Burk plots to identify inhibition modality .

Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to confirm binding .

Key Controls : Include positive inhibitors (e.g., staurosporine for kinases) and assess time-dependent inactivation .

How can researchers troubleshoot low yields in the final amide coupling step?

Basic Research Question

- Reagent Purity : Ensure acyl chloride is freshly prepared (via SOCl₂/thionyl chloride) to avoid moisture .

- Catalyst Selection : Replace TEA with DMAP for sterically hindered couplings .

- Solvent Optimization : Switch to dichloromethane (DCM) for better solubility of aromatic intermediates .

What safety precautions are critical when handling intermediates with reactive functional groups?

Basic Research Question

- Nitro Group : Avoid friction/heat (risk of explosion); store in cool, dark conditions .

- Sulfonyl Chlorides : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory effects .

- Ethylation Steps : Monitor exothermic reactions (ethanol/H⁺) with cooling baths .

How does the piperidinylsulfonyl group influence the compound’s physicochemical properties?

Advanced Research Question

- Solubility : The sulfonyl group enhances water solubility via polar interactions, while the piperidine ring increases logP (lipophilicity) .

- Metabolic Stability : Piperidine may undergo CYP3A4-mediated oxidation; test with liver microsomes .

- Crystallinity : Sulfonyl groups promote crystal packing, aiding X-ray analysis .

What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Question

- Low Functional Group Tolerance : Use protecting groups (e.g., tert-butyl for amines) during nitration .

- Scalability Issues : Transition from batch to flow chemistry for exothermic steps (e.g., acyl chloride formation) .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. benzamido chloride) to minimize unreacted thiophene .

How can researchers design derivatives to improve selectivity for cancer vs. microbial targets?

Advanced Research Question

- Bioisosteric Replacement : Substitute nitro with trifluoromethyl (anti-cancer) or fluoro (anti-microbial) .

- Protease-Specific Moieties : Introduce peptidomimetic chains (e.g., thiazolidine) for caspase-3 targeting .

- Permeability Enhancers : Attach polyethylene glycol (PEG) chains to improve cellular uptake in Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.